molecular formula C15H15NO3 B1392191 2-(4-Ethoxybenzoyl)-6-methoxypyridine CAS No. 1187170-57-5

2-(4-Ethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1392191
CAS No.: 1187170-57-5
M. Wt: 257.28 g/mol
InChI Key: BVSYFHFCCYMJRB-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethoxybenzoyl group at the 2-position and a methoxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzoyl)-6-methoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxybenzoyl)-6-methoxypyridine.

    Reduction: Formation of 2-(4-Ethoxybenzyl)-6-methoxypyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: 2-(4-Ethoxybenzoyl)-6-methoxypyridine
  • Molecular Formula: C14H15NO3
  • CAS Number: 1187170-57-5

The synthesis typically involves the acylation of 6-methoxypyridine with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions in solvents like dichloromethane or chloroform. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Chemistry

In the realm of chemistry, this compound serves as:

  • An intermediate in the synthesis of more complex organic molecules.
  • A ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity: It shows potent effects against various bacterial strains and fungi. For example, studies have demonstrated its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentration (MIC) values indicating strong antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

CompoundTarget OrganismMIC (μM)
This compoundS. aureus3.08
E. coli2.18
C. albicans3.00
  • Anticancer Properties: The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis
A54920Cell cycle arrest

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development: Its unique structural features may allow for the design of new drugs with specific pharmacological activities, particularly in targeting microbial infections and cancer.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a lead compound in antimicrobial therapy.

Case Study 2: Anticancer Activity

In vitro experiments on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a lead compound for anticancer drug development.

Industrial Applications

Beyond its biological applications, this compound is utilized in:

  • The development of new materials.
  • The synthesis of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzoyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The ethoxybenzoyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxybenzoyl)-4-methylpyridine
  • 2-(4-Ethoxybenzoyl)benzoic acid
  • 2,6-Bis(4-methoxybenzoyl)-diaminopyridine

Uniqueness

2-(4-Ethoxybenzoyl)-6-methoxypyridine is unique due to the specific positioning of the ethoxybenzoyl and methoxy groups on the pyridine ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group at the 6-position can influence the compound’s electronic properties and its interaction with other molecules, making it a valuable compound for various research applications.

Biological Activity

2-(4-Ethoxybenzoyl)-6-methoxypyridine is an organic compound belonging to the pyridine derivative class, characterized by its unique structural features which include an ethoxybenzoyl group at the 2-position and a methoxy group at the 6-position of the pyridine ring. This article explores its biological activity, synthesis, and potential applications in various fields, including medicine and agriculture.

The synthesis of this compound typically involves the acylation of 6-methoxypyridine with 4-ethoxybenzoyl chloride. The reaction is conducted in the presence of a base, such as pyridine or triethylamine, under reflux conditions in solvents like dichloromethane or chloroform. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted pyridines possess potent effects against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and fungal pathogens like Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall within a low micromolar range, demonstrating their effectiveness compared to standard antimicrobial agents.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMIC (μM)
This compoundS. aureus3.08
E. coli2.18
C. albicans3.00

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This activity is likely mediated by its interaction with specific molecular targets within the cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The ethoxybenzoyl and methoxy groups play crucial roles in modulating the compound's binding affinity and specificity towards these targets, influencing its pharmacological effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .
  • Cancer Cell Line Studies : In vitro experiments on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a lead compound for anticancer drug development.
  • Agricultural Applications : Preliminary studies suggest that compounds like this compound may have applications in agricultural settings as biopesticides due to their antimicrobial properties against plant pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-(4-ethoxybenzoyl)-6-methoxypyridine and its structural analogs?

The synthesis of pyridine derivatives often involves multi-step reactions. For example, 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine was synthesized via cyclocondensation, followed by triazole formation and purification using column chromatography (yield: 13–15%) . Key steps include:

  • Cyclocondensation : Reacting substituted benzoyl chlorides with methoxypyridine precursors under basic conditions.
  • Triazole formation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization.
  • Purification : Employing silica gel chromatography with petroleum ether/ethyl acetate gradients .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Characterization typically involves:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity (e.g., δ 7.59–7.66 ppm for aromatic protons in dichlorinated analogs) .
  • FT-IR spectroscopy : Identification of functional groups like C=O (1606–1608 cm1^{-1}) and methoxy C-O (1012–1024 cm1^{-1}) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular formulas (e.g., [M+H]+^+ at 270.0084 for chlorinated derivatives) .

Q. What preliminary pharmacological screening data exist for this compound?

Early studies on structurally related 2-(4-ethoxybenzoyl) derivatives report:

  • Analgesic activity : ED50_{50} values in mice (e.g., 47.7 mg/kg orally) using tail-flick or hot-plate assays .
  • Dependence potential : Mild abstinence signs (hyperirritability) in primate models, suggesting partial agonist activity at opioid receptors .

Advanced Research Questions

Q. How can computational methods like DFT improve the interpretation of spectral data or reactivity predictions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

  • Validate NMR/IR data : Simulate vibrational frequencies and chemical shifts, resolving discrepancies between experimental and theoretical results .
  • Predict electronic properties : HOMO-LUMO gaps (e.g., 4.2–5.1 eV) to assess stability and charge-transfer interactions .
  • Reactivity analysis : Identify electrophilic/nucleophilic sites for regioselective functionalization (e.g., chlorination at para positions) .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy group : Critical for receptor binding; removal reduces analgesic potency by >50% .
  • Chlorination : Introducing Cl at the 2,6-positions on the benzene ring enhances cytotoxicity (IC50_{50} < 10 µM in cancer cells) via topoisomerase IIα inhibition .
  • Ethoxy vs. larger alkoxy groups : Ethoxy balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., isopropyl) reduce solubility .

Q. How can contradictions in biological data (e.g., variable ED50_{50}50​ values) be addressed methodologically?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., consistent vehicle: water vs. DMSO) .
  • Species differences : Cross-validate results in rodents and primates to account for metabolic or receptor heterogeneity .
  • Statistical rigor : Use larger sample sizes (n ≥ 8) and report 95% confidence intervals (e.g., ED50_{50} 2.0–2.6 mg/kg) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Pyridine Derivatives

StepConditionsYield (%)Reference
CyclocondensationNaOH, DCM, RT, 12 h60–70
CuAAC FunctionalizationCuSO4_4/sodium ascorbate, 50°C13–15
PurificationPetroleum ether/EtOAc (2:1)>95

Table 2. Pharmacological Data Comparison

CompoundAssay ModelED50_{50} (mg/kg)Key FindingReference
2-(4-Ethoxybenzoyl)-5-methyl-3-(2-pyrrolidinoethoxy)-benzofuranMouse analgesia47.7 (42.9–53.0)Partial opioid agonist activity
2-(4-Chlorophenyl)-6-methoxy analogPrimate dependenceN/AMild abstinence signs

Properties

IUPAC Name

(4-ethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-12-9-7-11(8-10-12)15(17)13-5-4-6-14(16-13)18-2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSYFHFCCYMJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236252
Record name (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-57-5
Record name (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Ethoxybenzoyl)-6-methoxypyridine
2-(4-Ethoxybenzoyl)-6-methoxypyridine
2-(4-Ethoxybenzoyl)-6-methoxypyridine
2-(4-Ethoxybenzoyl)-6-methoxypyridine
2-(4-Ethoxybenzoyl)-6-methoxypyridine
2-(4-Ethoxybenzoyl)-6-methoxypyridine

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